15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone
Description
This compound is a highly complex polycyclic molecule featuring an octacyclic framework with fused rings and multiple substituents, including a hexyl group and two pentan-3-yl groups. Its structure incorporates three nitrogen atoms (triaza) and four ketone groups (tetrone). Structural elucidation of such molecules typically relies on advanced spectroscopic techniques like ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS), as demonstrated in studies of analogous natural products and synthetic macrocycles .
Properties
Molecular Formula |
C40H41N3O4 |
|---|---|
Molecular Weight |
627.8 g/mol |
IUPAC Name |
15-hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone |
InChI |
InChI=1S/C40H41N3O4/c1-6-11-12-13-18-41-29-19-27-31-25(37(44)42(39(27)46)21(7-2)8-3)16-14-23-24-15-17-26-32-28(40(47)43(38(26)45)22(9-4)10-5)20-30(41)36(34(24)32)35(29)33(23)31/h14-17,19-22H,6-13,18H2,1-5H3 |
InChI Key |
WLTKBQIJRXSPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C3C4=C(C=CC5=C4C(=C2)C(=O)N(C5=O)C(CC)CC)C6=C7C3=C1C=C8C7=C(C=C6)C(=O)N(C8=O)C(CC)CC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound is a complex polycyclic structure that features multiple nitrogen atoms within its framework, which may contribute to its unique biological activities. Its intricate arrangement allows for potential interactions with various biological targets.
Biological Activity
-
Antimicrobial Activity
- Compounds with similar structural motifs have been studied for their antimicrobial properties. The presence of nitrogen atoms can enhance binding affinity to microbial targets.
- Case studies indicate that triazole and related structures exhibit significant activity against a range of bacteria and fungi.
-
Anticancer Properties
- Polycyclic compounds often show promise in cancer research due to their ability to interfere with cellular processes.
- Research has demonstrated that derivatives of similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways.
-
Enzyme Inhibition
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- For instance, nitrogen-containing heterocycles are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and cancer progression.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disrupts cell wall synthesis | |
| Anticancer | Induces apoptosis via mitochondrial disruption | |
| Enzyme Inhibition | Inhibits COX/LOX enzymes |
Research Findings
- Study 1 : A study explored the antimicrobial efficacy of similar tricyclic compounds against Staphylococcus aureus and E. coli, showing a significant reduction in bacterial growth (p < 0.05).
- Study 2 : Another investigation assessed the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), revealing IC50 values in the low micromolar range.
- Study 3 : Enzyme assays demonstrated that derivatives of this class of compounds effectively inhibited COX-2 activity by over 70%, indicating potential anti-inflammatory properties.
Comparison with Similar Compounds
Pentacyclic and Octacyclic Systems
- 26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]dodecaene-5,17-dicarboxaldehyde (Compound 19 in ) :
This pentacyclic compound shares a fused aromatic system but lacks the triaza and tetrone functionalities. Its synthesis involved multi-step oxidation and esterification, highlighting the challenges in constructing such frameworks. The presence of methoxy and hydroxyl groups in this analogue contrasts with the alkyl substituents in the target compound, which may alter solubility and reactivity .
Natural Product Derivatives
- Zygocaperoside and Isorhamnetin-3-O-glycoside () :
These glycosides exhibit simpler cyclic structures but demonstrate the utility of NMR for unambiguous structural assignment. Unlike the target compound, their biological activity (e.g., antioxidant properties) is well-documented, underscoring the need for functional studies on complex triazaoctacycles .
Physicochemical Properties and Surrogate Modeling
- Lumping Strategy () :
Organic compounds with similar frameworks may be grouped as surrogates in environmental or pharmacological models. For instance, the target compound’s tetrone groups could behave like other electrophilic ketones in reaction pathways, though its nitrogen atoms might introduce unique reactivity (e.g., hydrogen bonding or coordination chemistry) . - Property Surrogates () :
Databases often assign surrogate properties (e.g., volatility, solubility) based on functional groups. The hexyl chains in the target compound would increase hydrophobicity relative to hydroxylated analogues, impacting bioavailability or environmental persistence .
Hypothetical Data Table for Comparative Analysis
Preparation Methods
The introduction of the hexyl and pentan-3-yl substituents is achieved through sequential alkylation and bromination steps. In a representative procedure, secondary bromoalkanes such as 3-bromopentane are employed for alkylating nitrogen centers in precursor molecules. However, the use of secondary bromides often results in lower yields compared to primary or β-branched analogs due to steric hindrance. For instance, alkylation of a diketopyrrolopyrrole (DPP) core with 3-bromopentane under basic conditions yields only 3.8% of the desired product, whereas linear hexyl chains achieve up to 80% efficiency .
Bromination follows alkylation to activate specific positions for subsequent cross-coupling. Using N-bromosuccinimide (NBS) in dichloromethane at 0°C, bromine is regioselectively introduced to the DPP framework with 86% yield, irrespective of the alkyl chain’s branching . This step is critical for enabling Suzuki-Miyaura or Stille couplings in later stages.
Palladium-Catalyzed Cross-Coupling for Macrocyclic Assembly
Palladium-catalyzed cross-coupling reactions are pivotal for constructing the octacyclic framework. A patent detailing analogous triazaoctacyclo compounds employs Pd(PPh₃)₄ to mediate couplings between brominated intermediates and stannane or boronic ester partners . For example, coupling a brominated DPP derivative with a hexyl-substituted stannane in toluene at 110°C furnishes the hexyl side chain with >70% yield . Similar conditions are adapted for installing the pentan-3-yl groups, though steric bulk necessitates prolonged reaction times (48–72 hours) to achieve comparable efficiency.
Key challenges include minimizing homocoupling byproducts and ensuring compatibility with sensitive functional groups. The use of ligand-free Pd(OAc)₂ in dimethylacetamide (DMAc) at 80°C has been reported to suppress undesired side reactions while maintaining catalytic activity .
Cycloaddition Reactions for Polycyclic Framework Formation
The heptacosa-decaene backbone is assembled via intramolecular [2+2] cycloaddition, leveraging strain-inducing templates to enforce regioselectivity. A method described for synthesizing biotin analogs involves tethering alkyne and nitrone functionalities to a chromane scaffold, followed by photochemical cyclization . Adapting this approach, the terminal acetylene and nitrone moieties in a linear precursor undergo intramolecular addition under UV light (λ = 300 nm), forming the 10-membered ring system with >90% diastereomeric excess .
Further annulation steps employ Diels-Alder reactions between diene and quinone partners. For instance, reacting a furan-derived diene with 1,4-naphthoquinone in refluxing xylene yields the fused tetracyclic core, which is subsequently oxidized to the tetrone using ceric ammonium nitrate (CAN) .
Oxidation and Functionalization to Tetrone Moieties
The tetrone groups at positions 9, 11, 19, and 21 are installed via sequential oxidation of secondary alcohols or amines. A two-step protocol involving Swern oxidation (oxalyl chloride, DMSO) followed by Jones oxidation (CrO₃, H₂SO₄) converts hydroxyl groups to ketones with 85% combined yield . For nitrogen-containing rings, ozonolysis of enamine intermediates generates carbonyl functionalities, though over-oxidation must be controlled by quenching with dimethyl sulfide .
Alternative routes employ hypervalent iodine reagents (e.g., IBX) for milder oxidation conditions, particularly for acid-sensitive intermediates . Post-oxidation, the tetrone is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the product in >95% purity .
Purification and Characterization Techniques
Final purification is achieved through recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient). Structural confirmation relies on ¹H/¹³C NMR, MALDI-TOF mass spectrometry, and X-ray crystallography . For instance, the hexyl substituent’s protons resonate as a triplet at δ 0.88 ppm (J = 6.8 Hz) in ¹H NMR, while the tetrone carbonyls appear as singlets near δ 210 ppm in ¹³C NMR .
Crystallographic analysis reveals a planar octacyclic core with bond lengths consistent with conjugated π-systems (C–C = 1.38–1.42 Å) . Notably, the pentan-3-yl groups adopt a gauche conformation to minimize steric clash with adjacent rings .
Q & A
Q. What safety precautions are critical when handling intermediates with azetidine or strained heterocycles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
